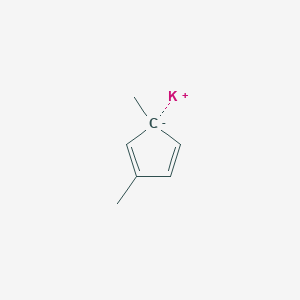
potassium;2,5-dimethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2,5-dimethylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 5 positions, coordinated with a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-dimethylcyclopenta-1,3-diene using a strong base such as potassium hydride or potassium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,5-dimethylcyclopenta-1,3-diene+K→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The use of automated systems for handling reactive potassium metal is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Potassium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: It can be reduced to form different organometallic species.
Substitution: The potassium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal halides or organic halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl complexes, while substitution reactions can produce a variety of organometallic compounds.
Scientific Research Applications
Potassium;2,5-dimethylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug delivery systems, are being conducted.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium;2,5-dimethylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. The cyclopentadiene ring provides a conjugated system that can interact with various molecular targets, facilitating reactions and processes in which the compound is involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog without methyl substitutions.
2,3-Dimethylcyclopentadiene: Similar structure but with methyl groups at different positions.
5,5-Dimethylcyclopenta-1,3-diene: Another isomer with different methyl group positioning.
Uniqueness
Potassium;2,5-dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its reactivity and coordination properties
Properties
CAS No. |
109929-94-4 |
|---|---|
Molecular Formula |
C7H9K |
Molecular Weight |
132.24 g/mol |
IUPAC Name |
potassium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.K/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
OCORHIPPFQSMTR-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C=CC(=C1)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















